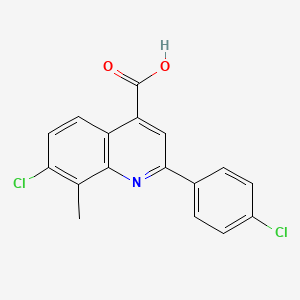
7-クロロ-2-(4-クロロフェニル)-8-メチルキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, and antifungal properties .
科学的研究の応用
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction yields the desired compound in good amounts (61–79%).
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions and green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinoline N-oxide.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
作用機序
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 8-Hydroxyquinoline
- 4-Phenylquinoline
- 2-Methylquinoline
Uniqueness
What sets 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid apart from other quinoline derivatives is its unique substitution pattern, which can result in distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
生物活性
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 500356-69-4) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the molecular formula C₁₇H₁₁Cl₂NO₂ and a molecular weight of 332.18 g/mol. Its structure includes a chloro-substituted phenyl group, which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid has been investigated in various studies, particularly in relation to its antiviral and antibacterial properties. The following sections summarize key findings regarding its biological effects.
Antiviral Activity
One of the primary areas of research involves the compound's activity against viral infections, particularly HIV. Studies have demonstrated that quinoline derivatives exhibit significant inhibition of HIV-1 integrase, an essential enzyme for viral replication. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent antiviral activity. In particular, modifications to the quinoline structure, such as those found in 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid, have been linked to enhanced inhibitory effects against HIV-1 integrase .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is heavily influenced by their chemical structure. The presence of halogen substituents, such as chlorine in this compound, can enhance lipophilicity and improve membrane permeability, potentially leading to increased biological efficacy .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | TBD | Antiviral (HIV) |
| Related Quinoline Derivative | 47 | Antiviral (HIV) |
| Similar Quinoline Compound | 42 | Antibacterial |
Study 1: Antiviral Efficacy
A study published in Molecules highlighted the synthesis and evaluation of various quinoline derivatives, including those with structural similarities to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid. The results indicated that certain modifications led to enhanced inhibition of HIV-1 integrase with IC50 values reaching as low as 1.77 µM for optimized compounds .
Study 2: Structure Optimization
Research focusing on structure optimization revealed that introducing electron-withdrawing groups at specific positions on the quinoline ring could significantly increase antiviral potency. This aligns with findings that suggest the importance of substituent positioning and electronic properties in determining biological activity .
特性
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNHOZGHNSNVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














